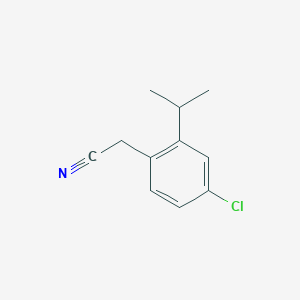
a-Isopropyl-4-chlorophenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-Isopropyl-4-chlorophenylacetonitrile is an organic compound with the molecular formula C11H12ClN It is characterized by the presence of an isopropyl group, a chlorine atom, and a nitrile group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of a-Isopropyl-4-chlorophenylacetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
4-Chlorobenzyl cyanide+Isopropyl bromideK2CO3,Refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
a-Isopropyl-4-chlorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol or sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.
Reduction: Formation of a-isopropyl-4-chlorophenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
a-Isopropyl-4-chlorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of a-Isopropyl-4-chlorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The isopropyl and chlorine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-Chlorobenzyl cyanide: Lacks the isopropyl group, making it less lipophilic.
4-Chlorophenylacetonitrile: Similar structure but without the isopropyl group.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of chlorine, altering its electronic properties.
Uniqueness
a-Isopropyl-4-chlorophenylacetonitrile is unique due to the presence of both isopropyl and chlorine substituents, which confer distinct chemical and biological properties
属性
分子式 |
C11H12ClN |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
2-(4-chloro-2-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClN/c1-8(2)11-7-10(12)4-3-9(11)5-6-13/h3-4,7-8H,5H2,1-2H3 |
InChI 键 |
VASIBIJDEHFURK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
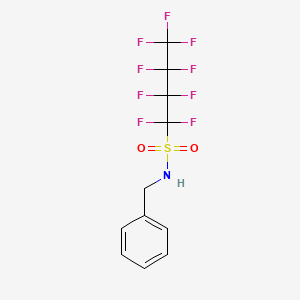
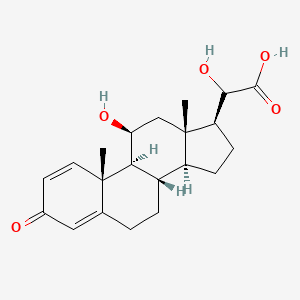
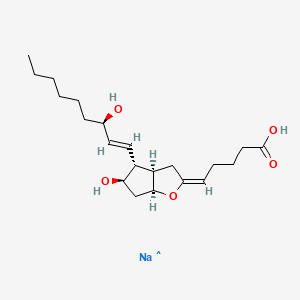
![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
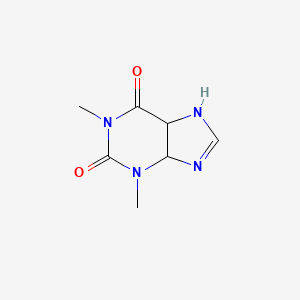
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)
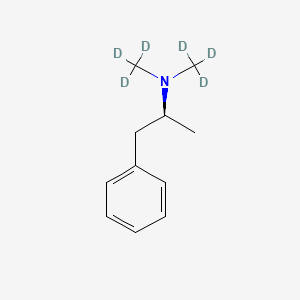
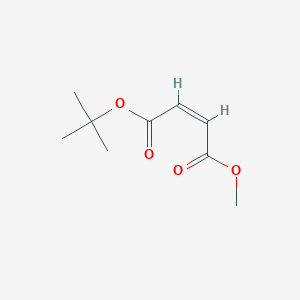
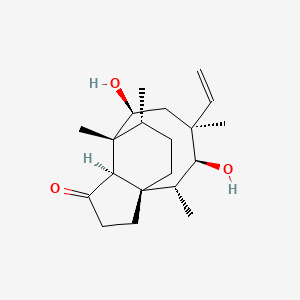
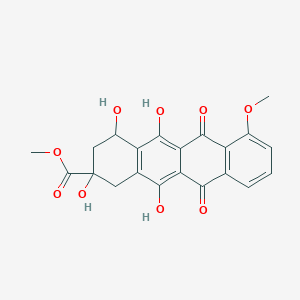
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
